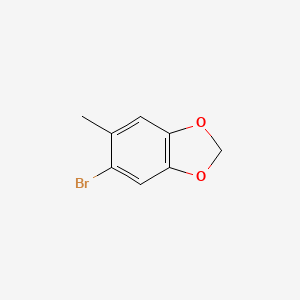

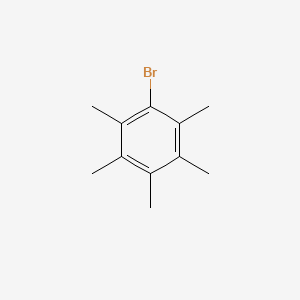

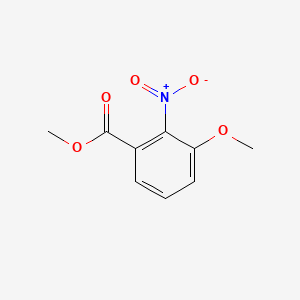

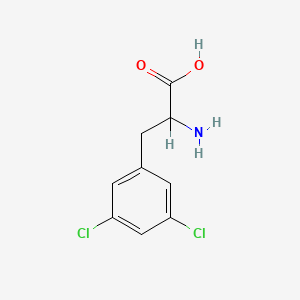

![molecular formula C18H12N2O2 B1266330 6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 10495-37-1](/img/structure/B1266330.png)

6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮

描述

Synthesis Analysis

The synthesis of derivatives related to 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves various strategies, including the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, leading to further functionalization into imines, amines, thioureas, and hydrazones (Tolpygin et al., 2013). This methodology underscores the compound's versatility for chemical modifications and potential for creating diverse derivatives with unique properties.

Molecular Structure Analysis

The molecular structure of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been explored through various experimental and computational techniques. Studies employing X-ray structural analysis and computational modeling provide insights into the compound's conformation and electronic structure, which are crucial for understanding its reactivity and interaction with other molecules (Aliev et al., 1997).

Chemical Reactions and Properties

6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential as building blocks in organic synthesis. The compound has been utilized in reactions leading to the formation of novel photoinitiators, demonstrating its utility in polymer chemistry (Xiao et al., 2015). Furthermore, its involvement in transamination reactions highlights its applicability in synthesizing compounds with potential for laser tissue welding applications (Anderson et al., 2017).

Physical Properties Analysis

The physical properties of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, such as solubility, photostability, and thermal stability, are influenced by their molecular structure and substituents. Studies have shown that certain derivatives exhibit superior photostability, making them suitable for applications requiring prolonged exposure to light (Bojinov & Panova, 2007).

Chemical Properties Analysis

The chemical properties of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, electronic structure, and interaction with various chemical reagents, have been extensively studied. Its ability to undergo functionalization and participate in complex chemical reactions makes it a versatile compound for synthesis and application in diverse chemical domains (Sakram et al., 2018).

科研应用

化学传感器开发

已合成6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮衍生物,用于化学传感器系统。这些化合物在阴离子测定中表现出高选择性,展示了它们作为高效化学传感器的潜力 (Tolpygin et al., 2012)。

抗菌活性

研究表明,某些6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮衍生物具有显著的抗菌性能。这些衍生物已经对包括大肠杆菌、枯草芽孢杆菌和金黄色葡萄球菌在内的各种细菌进行了测试,展示了它们作为抗菌剂的潜力 (Sakram et al., 2018)。

荧光染料开发

该化合物已被用于开发反应性荧光染料。这些染料表现出显著的荧光性能,并用于创建基于荧光染料的聚氨酯离子聚合物分子。这种应用在聚合物科学领域尤为重要 (Chen et al., 2005)。

癌症研究

在癌症研究中,已确定某些6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮的类似物作为乳腺癌的强效和选择性靶向分子。这些效应通过芳香烃受体(AHR)途径介导,表明其在靶向癌症治疗中的潜力 (Gilbert et al., 2020)。

热激活延迟荧光发射体的开发

该化合物的衍生物已被应用为给体-受体型热激活延迟荧光(TADF)发射体中的电子受体。这些发射体表现出高量子效率,并在高效红色TADF器件的开发中具有前景 (Yun & Lee, 2017)。

传感器技术

在传感器技术中,已合成了6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮的新颖衍生物,用于检测各种环境和生物分析物。这些衍生物在荧光成像和甲醛检测等应用中显示出潜力 (Staneva et al., 2020; Sun et al., 2018)。

性质

IUPAC Name |

6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQSPGSEYDLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146867 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

CAS RN |

10495-37-1 | |

| Record name | 4-Amino-N-phenyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10495-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。